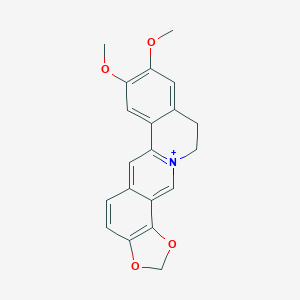

Epiberberine

Description

isolated in plants of Coptis from China

Structure

3D Structure

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQGFLUORYYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218854 | |

| Record name | Epiberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6873-09-2 | |

| Record name | Epiberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epiberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIBERBERINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWP9N35AYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epiberberine: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiberberine, a protoberberine isoquinoline (B145761) alkaloid, is a natural compound of significant interest to the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound, with a focus on quantitative data of its prevalence in various Coptis species. Detailed methodologies for its extraction and purification from plant matrices are presented, including solvent-based methods, ultrasound-assisted extraction, and advanced chromatographic techniques. Furthermore, this guide elucidates the molecular signaling pathways modulated by this compound, offering insights into its mechanism of action and potential therapeutic applications.

Natural Sources of this compound

This compound is predominantly found in plants of the genus Coptis, a member of the Ranunculaceae family. The rhizomes of these plants, particularly Coptis chinensis (Huanglian), are a rich source of a variety of protoberberine alkaloids, including this compound. The concentration of this compound can vary significantly between different Coptis species and even within different samples of the same species.

Table 1: Quantitative Content of this compound in Various Coptis Species

| Plant Species | Plant Part | This compound Content (% w/w) | Reference(s) |

| Coptis chinensis | Rhizome | 1.53 ± 0.018 | [1] |

| Coptis chinensis | Rhizome | 9.2 (of total alkaloids) | [2] |

| Coptis chinensis | Rhizome | Present (quantified alongside other alkaloids) | [3][4][5] |

| Coptis deltoidea | Rhizome | Present (quantified alongside other alkaloids) | [4] |

| Coptis teeta | Rhizome | Present (quantified alongside other alkaloids) | [4] |

| Coptis omeiensis | Rhizome | Present (quantified alongside other alkaloids) | [4] |

| Coptis chinensis var. brevisepala | Rhizome | Present (quantified alongside other alkaloids) | [4] |

| Coptis trifolia | Roots | Most abundant alkaloid | [6] |

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources involve a multi-step process aimed at efficiently isolating the compound from a complex mixture of other alkaloids and plant metabolites.

Extraction Protocols

Several methods have been developed for the extraction of protoberberine alkaloids from Coptis rhizomes. The choice of method depends on factors such as desired yield, purity, and environmental considerations.

This modern and green extraction technique utilizes the unique properties of DES to enhance extraction efficiency.

Experimental Protocol:

-

Preparation of DES: A deep eutectic solvent is prepared by mixing choline (B1196258) chloride and urea (B33335) at a molar ratio of 1:2.

-

Extraction:

-

Accurately weigh 2.0 g of powdered Coptis chinensis rhizome into a flask.

-

Add 50 mL of a 50% aqueous DES solution.

-

Perform ultrasonication under the following conditions:

-

Ultrasonic power: 150 W

-

Temperature: 60 °C

-

Time: 15 minutes

-

-

-

Post-Extraction:

-

After the extraction, cool the mixture slightly.

-

Replenish any solvent lost during the process.

-

Shake the sample and filter it through a 0.45 μm filter membrane.[7]

-

SFE using carbon dioxide (CO₂) is another environmentally friendly method that can be employed for the extraction of alkaloids. The efficiency of this method can be enhanced by using modifiers.

Experimental Protocol:

-

Extraction Conditions:

-

Supercritical fluid: Carbon dioxide (CO₂)

-

Modifier: 1,2-propanediol

-

Pressure: 200 bar to 500 bar

-

Extraction time: 3 hours

-

-

Observation: The highest yield of berberine (B55584) (a related alkaloid) was obtained using 1,2-propanediol as a modifier, with yields ranging from 6.91% (w/w) at 200 bar to 7.53% (w/w) at 500 bar.[8] While this protocol was optimized for berberine, it provides a strong starting point for the extraction of this compound.

Purification Techniques

Due to the structural similarity of protoberberine alkaloids, their separation requires advanced chromatographic techniques.

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of structurally similar compounds like alkaloids from Coptis chinensis.

Experimental Protocol:

-

Two-Phase Solvent System: Prepare an optimized two-phase solvent system for the separation.

-

HSCCC Separation:

-

Utilize a preparative HSCCC instrument.

-

Inject the crude alkaloid extract from Coptis chinensis.

-

-

Fraction Collection: Collect the fractions corresponding to the individual alkaloids.

-

Outcome: This method allows for the successful separation and purification of palmatine, berberine, this compound, and coptisine (B600270) in a single batch separation.[9]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating specific intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

Regulation of Adipocyte Differentiation

This compound has been shown to inhibit the differentiation of preadipocytes into mature adipocytes, suggesting its potential in the management of obesity-related metabolic disorders. This anti-adipogenic effect is mediated through the downregulation of key signaling pathways.

-

Raf/MEK1/2/ERK1/2 Pathway: this compound suppresses the phosphorylation of Raf, MEK1/2, and ERK1/2, which are critical components of a signaling cascade that promotes adipogenesis.[9]

-

AMPKα/Akt Pathway: The alkaloid also inhibits the phosphorylation of AMPKα and Akt, another crucial pathway involved in adipocyte differentiation and lipid metabolism.[9]

The inhibition of these pathways by this compound leads to the downregulation of major adipogenic transcription factors such as PPAR-γ, C/EBP-α, and SREBP-1, ultimately resulting in decreased lipid accumulation.[9]

Potential Role in Alzheimer's Disease

While direct studies on this compound are emerging, research on the structurally similar alkaloid, berberine, provides valuable insights into potential mechanisms relevant to neurodegenerative diseases like Alzheimer's disease. Berberine has been shown to inhibit β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, which form the amyloid plaques characteristic of Alzheimer's disease. This inhibition is mediated through the activation of the ERK1/2 pathway. Given the structural similarities, it is plausible that this compound may also exhibit BACE1 inhibitory activity, a hypothesis that warrants further investigation.

Experimental Workflows

A generalized workflow for the extraction and purification of this compound from its natural source, Coptis chinensis, is depicted below. This workflow integrates the extraction and purification steps discussed in this guide.

References

- 1. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 3. [Quantitative determination of 5 alkaloids in plants of Coptis from China] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of berberine in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Classification study of Coptis chinensis based on quantitative physical property characteristics of appearance and internal quality evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Countercurrent Separation of Natural Products: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of analytical and preparative high-speed counter-current chromatography for separation of alkaloids from Coptis chinensis Franch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decrease in the production of beta-amyloid by berberine inhibition of the expression of beta-secretase in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

Total Synthesis of Epiberberine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a concise and efficient total synthesis of epiberberine, a naturally occurring protoberberine alkaloid with a range of biological activities. The protocol detailed herein, based on the work of Lu et al. (2012), follows a four-step reaction sequence: cyclization, condensation, reduction, and ring-closing, achieving a notable overall yield.[1][2] This document presents detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway to aid in the replication and further investigation of this valuable compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the this compound synthesis, including reaction yields and melting points of the synthesized compounds.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | 6,7-Methylenedioxy-3,4-dihydroisoquinoline (Intermediate 1) | C₁₀H₉NO₂ | 175.18 | 75.0 | Oil |

| 2 | N-(3,4-Dimethoxyphenethyl)-6,7-methylenedioxy-3,4-dihydroisoquinolinium salt (Intermediate 2) | C₂₁H₂₄NO₄⁺ | 354.42 | 98.7 | Not Reported |

| 3 | 2,3-Dimethoxy-10,11-methylenedioxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine (Intermediate 3) | C₂₁H₂₃NO₄ | 353.41 | 98.4 | 145-147 |

| 4 | This compound (Final Product) | C₂₀H₁₈NO₄⁺ | 336.36 | 35.8 | 200 (decomposition) |

| Overall | 26.1 |

Synthetic Pathway Overview

The total synthesis of this compound is accomplished through a four-step sequence starting from commercially available materials. The logical progression of this synthesis is depicted in the workflow diagram below.

Caption: Four-step total synthesis of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key experiment in the total synthesis of this compound.

Step 1: Cyclization to form 6,7-Methylenedioxy-3,4-dihydroisoquinoline (Intermediate 1)

This initial step involves the formation of the dihydroisoquinoline core.

-

Reagents and Materials:

-

Homopiperonylamine

-

Dibromomethane (B42720) (CH₂Br₂)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

A solution of homopiperonylamine in DMF is prepared in a round-bottom flask equipped with a reflux condenser.

-

Anhydrous potassium carbonate and dibromomethane are added to the solution.

-

The reaction mixture is heated to reflux and maintained for 24 hours.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography to afford 6,7-methylenedioxy-3,4-dihydroisoquinoline as an oil.

-

-

Yield: 75.0%

Step 2: Condensation to form N-(3,4-Dimethoxyphenethyl)-6,7-methylenedioxy-3,4-dihydroisoquinolinium salt (Intermediate 2)

This step involves the coupling of the dihydroisoquinoline core with a phenethylamine (B48288) derivative.

-

Reagents and Materials:

-

6,7-Methylenedioxy-3,4-dihydroisoquinoline (Intermediate 1)

-

3,4-Dimethoxyphenethylamine

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a solution of 6,7-methylenedioxy-3,4-dihydroisoquinoline in dichloromethane, 3,4-dimethoxyphenethylamine and triethylamine are added.

-

The mixture is stirred at room temperature, and anhydrous magnesium sulfate is added as a drying agent.

-

The reaction mixture is then heated to reflux and maintained for 5 hours.

-

After cooling, the reaction mixture is filtered to remove the drying agent.

-

The filtrate is concentrated under reduced pressure to yield the crude N-(3,4-dimethoxyphenethyl)-6,7-methylenedioxy-3,4-dihydroisoquinolinium salt. This intermediate is used in the next step without further purification.

-

-

Yield: 98.7%

Step 3: Reduction to form 2,3-Dimethoxy-10,11-methylenedioxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine (Intermediate 3)

This step involves the reduction of the isoquinolinium salt to form the tetracyclic tetrahydroprotoberberine skeleton.

-

Reagents and Materials:

-

N-(3,4-Dimethoxyphenethyl)-6,7-methylenedioxy-3,4-dihydroisoquinolinium salt (Intermediate 2)

-

Sodium Borohydride (B1222165) (NaBH₄)

-

Anhydrous Ethanol (EtOH)

-

-

Procedure:

-

The crude product from the previous step is dissolved in anhydrous ethanol.

-

Sodium borohydride is added portion-wise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 10 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is partitioned between water and dichloromethane.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization to give 2,3-dimethoxy-10,11-methylenedioxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine as a solid.

-

-

Yield: 98.4%

-

Melting Point: 145-147 °C

Step 4: Ring-Closing to form this compound

The final step involves the formation of the quaternary ammonium (B1175870) salt, completing the synthesis of this compound.

-

Reagents and Materials:

-

2,3-Dimethoxy-10,11-methylenedioxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine (Intermediate 3)

-

Glyoxal (40% aqueous solution)

-

Sodium Chloride (NaCl)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Acetic Anhydride (B1165640) (Ac₂O)

-

Acetic Acid (HAc)

-

-

Procedure:

-

A mixture of the tetrahydroprotoberberine intermediate, glyoxal, sodium chloride, and copper(II) sulfate pentahydrate in acetic acid and acetic anhydride is prepared.

-

The mixture is heated to 70 °C and stirred for 20 hours.

-

After cooling, the reaction mixture is poured into ice-water, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization to afford this compound as a solid.

-

-

Yield: 35.8%

-

Melting Point: 200 °C (decomposition)

This guide provides a detailed protocol for the total synthesis of this compound, offering valuable insights for researchers in natural product synthesis and medicinal chemistry. The presented methods are robust and can be adapted for the synthesis of related protoberberine alkaloids.

References

An In-depth Technical Guide to the Epiberberine Biosynthetic Pathway in Coptis chinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epiberberine biosynthetic pathway in Coptis chinensis, a plant renowned for its rich accumulation of protoberberine alkaloids with significant medicinal properties. This document details the enzymatic steps, genetic underpinnings, and experimental methodologies crucial for understanding and potentially manipulating the production of this compound.

Introduction to this compound and its Significance

This compound is a protoberberine alkaloid found in Coptis chinensis (Chinese goldthread), a perennial herb used extensively in traditional Chinese medicine. Protoberberine alkaloids, as a class of tetracyclic isoquinoline (B145761) compounds, are known for their broad-spectrum antimicrobial and anti-inflammatory activities. This compound, along with other major alkaloids like berberine (B55584) and coptisine, contributes to the therapeutic effects of Coptis chinensis extracts. A thorough understanding of its biosynthetic pathway is essential for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Coptis chinensis is a multi-step enzymatic process that begins with the central precursor of protoberberine alkaloids, (S)-scoulerine. The pathway involves a series of oxidation and methylation reactions catalyzed by specific enzymes.

The key enzymatic steps leading to the formation of this compound are:

-

Formation of (S)-cheilanthifoline: The pathway initiates with the conversion of (S)-scoulerine to (S)-cheilanthifoline. This reaction is catalyzed by a cytochrome P450 enzyme.[1]

-

Methylation to (S)-tetrahydrothis compound: (S)-cheilanthifoline is then methylated at the 2-O position by the enzyme 2-O-methyltransferase (CcOMT1) to yield (S)-tetrahydrothis compound.[1]

-

Oxidation to this compound: The final step involves the oxidation of (S)-tetrahydrothis compound to form the quaternary ammonium (B1175870) ion, this compound. This reaction is catalyzed by a flavin-dependent oxidase, tetrahydroprotoberberine oxidase (CcTHBO).[1]

The overall biosynthetic network in Coptis chinensis is complex and interconnected, with several enzymes exhibiting substrate promiscuity, allowing for the production of a diverse array of protoberberine alkaloids from a common set of precursors.[1]

Visualization of the this compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound from (S)-scoulerine in Coptis chinensis.

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a series of specialized enzymes. The functional characterization of these enzymes is pivotal for understanding the pathway's regulation and for potential bioengineering applications.

| Enzyme | Gene Name | Substrate | Product | Enzyme Class |

| Cheilanthifoline synthase | CcCYP719A1 | (S)-Scoulerine | (S)-Cheilanthifoline | Cytochrome P450 |

| 2-O-methyltransferase | CcOMT1 | (S)-Cheilanthifoline | (S)-Tetrahydrothis compound | Methyltransferase |

| Tetrahydroprotoberberine oxidase | CcTHBO | (S)-Tetrahydrothis compound | This compound | Flavin-dependent oxidase |

Quantitative Data

Quantitative analysis of the metabolites and enzyme activities provides crucial insights into the efficiency and regulation of the biosynthetic pathway.

Alkaloid Content in Coptis chinensis

The concentration of this compound and other major protoberberine alkaloids varies across different tissues of Coptis chinensis.

| Alkaloid | Rhizome (mg/g DW) | Root (mg/g DW) | Leaf (mg/g DW) |

| This compound | Present (quantification varies) | Present (quantification varies) | Present (quantification varies) |

| Berberine | ~54.44% of total alkaloids | High content | ~14.95 mg/g |

| Coptisine | ~20.62% of total alkaloids | High content | - |

| Palmatine | Present | Higher in C. chinensis than C. teeta | - |

| Jatrorrhizine | Present | High content | - |

Note: The absolute concentrations of this compound are not consistently reported across studies and can vary based on plant age, growing conditions, and analytical methods.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate and quantify the this compound biosynthetic pathway in Coptis chinensis.

Alkaloid Extraction and HPLC Analysis

This protocol is for the extraction and quantification of this compound and other protoberberine alkaloids from Coptis chinensis tissues.

Extraction:

-

Sample Preparation: Dry plant material (rhizomes, roots, or leaves) is ground into a fine powder.

-

Solvent Extraction: A known weight of the powdered tissue (e.g., 0.1 g) is extracted with a suitable solvent, such as methanol (B129727) or an acidified aqueous solution, often with the aid of ultrasonication to enhance extraction efficiency.

-

Filtration and Dilution: The extract is filtered through a 0.22 µm membrane filter and diluted with the mobile phase to an appropriate concentration for HPLC analysis.

HPLC-UV Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate (B84403) containing 0.1% sodium dodecyl sulfate, in a 50:50 v/v ratio).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 345 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve generated with an authentic this compound standard.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of genes involved in the this compound biosynthetic pathway.

Workflow Diagram:

References

An In-depth Technical Guide to the Physicochemical Properties of Epiberberine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiberberine is a protoberberine alkaloid, an isomer of the well-known berberine, found in various medicinal plants, most notably from the genus Coptis. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-adipogenic effects. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and visual representations of its known signaling pathway interactions, to support further research and drug development endeavors.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈NO₄⁺ | [1][2] |

| Molecular Weight | 336.36 g/mol | [1][2] |

| Appearance | Orange to Dark Orange Solid / Red needle-shaped crystals | [3][4] |

| Melting Point | 258-262 °C | [2] |

| logP (Octanol/Water) | -0.99 | [5] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | ≥2.25 mg/mL (with sonication) | [6] |

| DMSO | ≥12.7 mg/mL | [6] |

| Ethanol | Insoluble | [6] |

| Methanol (B129727) | Slightly soluble | [3][4] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Reference |

| UV-Vis (in Methanol) | λmax at 228, 267, 348, 432 nm | |

| Mass Spectrometry (ESI-MS/MS) | Precursor Ion [M]⁺ at m/z 336.1. Key fragment ions at m/z 320.1, 292.1. | [7] |

| ¹H NMR (CD₃OD, 400 MHz) | δ (ppm): 9.65 (s, 1H), 8.65 (s, 1H), 7.95 (d, J=9.2 Hz, 1H), 7.75 (d, J=9.2 Hz, 1H), 7.55 (s, 1H), 6.85 (s, 1H), 6.05 (s, 2H), 4.80 (t, J=6.4 Hz, 2H), 4.20 (s, 3H), 4.05 (s, 3H), 3.15 (t, J=6.4 Hz, 2H) | |

| ¹³C NMR (CD₃OD, 100 MHz) | δ (ppm): 150.5, 148.0, 145.0, 144.5, 138.0, 133.5, 130.5, 126.5, 123.0, 121.0, 120.0, 115.5, 111.0, 108.5, 105.0, 102.0, 61.5, 56.0, 55.5, 28.0 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the material into the tube. Invert the tube and tap the sealed end on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more accurate determination, set the heating rate to 1-2 °C/min, starting from a temperature approximately 15-20 °C below the expected melting point.[9]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Replicates: Perform the determination in triplicate to ensure accuracy and reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous medium.

Materials:

-

This compound

-

Purified water (or buffer of desired pH)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous solvent (e.g., 10 mL of water). The presence of undissolved solid is crucial for ensuring saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Measure the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or HPLC.

-

Calculate the original concentration in the saturated solution, which represents the aqueous solubility.

-

-

Replicates: Perform the experiment in triplicate.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

Objective: To determine the lipophilicity of this compound by measuring its partitioning between n-octanol and water.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Purified water

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning:

-

In a separatory funnel or centrifuge tube, combine a known volume of the this compound stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Concentration Analysis:

-

Carefully withdraw aliquots from both the n-octanol and the aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable and validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase ([Octanol]) to its concentration in the aqueous phase ([Water]): P = [Octanol] / [Water]

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

-

-

Replicates: Conduct the experiment at least in triplicate.

Spectroscopic Analysis

a) UV-Vis Spectroscopy

Objective: To obtain the ultraviolet-visible absorption spectrum of this compound and determine its wavelength of maximum absorbance (λmax).

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Methanol (spectroscopic grade)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in methanol of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL) using methanol.

-

Blank Measurement: Fill a quartz cuvette with methanol to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound working solution and then fill it. Place the cuvette in the spectrophotometer.

-

Spectrum Acquisition: Scan the sample over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

b) Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and to characterize the fragmentation pattern of this compound.

Apparatus and Materials:

-

Mass spectrometer with an electrospray ionization (ESI) source

-

Syringe pump

-

This compound

-

Methanol (HPLC grade)

-

Formic acid (optional, to aid ionization)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in methanol (e.g., 1-10 µg/mL). A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500). The most abundant ion should correspond to the molecular ion [M]⁺ of this compound.

-

MS/MS Fragmentation:

-

Select the molecular ion (m/z 336.1) as the precursor ion for fragmentation.

-

Perform collision-induced dissociation (CID) by applying collision energy to generate fragment ions.

-

Acquire the product ion spectrum (MS/MS spectrum).

-

-

Data Analysis: Analyze the fragmentation pattern to elucidate the structure of the fragment ions, which can aid in structural confirmation.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Apparatus and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

This compound

-

Deuterated methanol (CD₃OD)

-

Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used for referencing)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CD₃OD in an NMR tube. If using TMS, add a small drop.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire the ¹H NMR spectrum using standard parameters.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak of CD₃OD (δH ≈ 3.31 ppm, δC ≈ 49.0 ppm) or TMS (δ = 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

-

Signaling Pathway and Experimental Workflow Diagrams

This compound has been shown to modulate key signaling pathways involved in cellular processes such as proliferation and metabolism. The following diagrams, generated using the DOT language, illustrate these interactions and a typical experimental workflow for its analysis.

Signaling Pathways

Caption: this compound's inhibitory action on adipogenesis.

The diagram above illustrates the inhibitory effect of this compound on the Raf/MEK1/2/ERK1/2 and AMPKα/Akt signaling pathways, leading to the downregulation of key adipogenic transcription factors and the subsequent inhibition of adipogenesis.[1]

Experimental Workflow

Caption: Workflow for this compound analysis.

This flowchart outlines a typical experimental workflow for the isolation, purification, and subsequent physicochemical characterization of this compound from a natural source.

Conclusion

This technical guide provides a detailed compilation of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of signaling pathway diagrams offers a visual representation of its biological context. It is our hope that this comprehensive resource will be of significant value to researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising alkaloid.

References

- 1. Anti-adipogenic effect of this compound is mediated by regulation of the Raf/MEK1/2/ERK1/2 and AMPKα/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A METHOD OF DETERMINING THE SOLUBILITY OF ALKALOIDS. - ProQuest [proquest.com]

- 4. pharmabeginers.com [pharmabeginers.com]

- 5. thaiscience.info [thaiscience.info]

- 6. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

Epiberberine's Mechanism of Action in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiberberine is a protoberberine isoquinoline (B145761) alkaloid primarily isolated from the traditional medicinal herb Coptis chinensis (Huanglian).[1] Alongside its well-known analog berberine (B55584), this compound is recognized for a range of pharmacological activities, including neuroprotective effects.[2] Growing evidence suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[2][3] This technical guide provides an in-depth overview of the core mechanisms of action of this compound in neuronal cells, focusing on its enzymatic inhibition, antioxidant properties, and modulation of key intracellular signaling pathways. Much of the detailed mechanistic insight is derived from studies on berberine, which shares structural similarities and is often co-extracted with this compound.[1][4]

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-target approach, engaging with several key components of neuronal function and pathology.

Enzyme Inhibition in Neurodegenerative Disease Models

A primary mechanism of this compound relevant to Alzheimer's disease is its ability to inhibit key enzymes involved in the disease's pathology.

-

Cholinesterase Inhibition: this compound is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] By inhibiting these enzymes, this compound can increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a common therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][6]

-

Beta-Secretase 1 (BACE1) Inhibition: this compound acts as a non-competitive inhibitor of BACE1.[2][3] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which aggregate to form the senile plaques characteristic of Alzheimer's disease.[7][8] Inhibition of BACE1 by this compound can therefore reduce the production of these neurotoxic peptides.[7]

Antioxidant and Anti-inflammatory Pathways

Oxidative stress and neuroinflammation are common pathological features of many neurodegenerative diseases.[7][8] this compound and its analogs demonstrate significant antioxidant and anti-inflammatory properties.

-

Direct Radical Scavenging: this compound has been shown to have peroxynitrite (ONOO⁻) scavenging effects, directly neutralizing this reactive nitrogen species.[3]

-

Activation of the Nrf2 Pathway: Studies on the closely related alkaloid berberine show activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of numerous antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[11][12] This mechanism is crucial for protecting neuronal cells from oxidative damage.[9][11] this compound has also been shown to activate NRF2 in an AMPK-dependent manner, improving conditions of oxidative stress.[13][14]

-

Inhibition of Neuroinflammation: Berberine has been shown to suppress glia-mediated inflammation by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[15] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating the inflammatory damage to neurons.[15][16][17]

Modulation of Key Signaling Pathways for Neuronal Survival

This compound's neuroprotective effects are underpinned by its ability to modulate critical intracellular signaling pathways that govern cell survival and apoptosis.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central node for promoting cell survival. Berberine has been shown to activate this pathway, which in turn can inhibit apoptotic processes and promote neuronal resilience to stressors.[9][18] Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of survival-promoting transcription factors.[16]

-

AMPKα/Akt Pathway: this compound has been observed to suppress the AMPKα/Akt pathway in the context of adipocyte differentiation.[3] While this specific effect was not in neuronal cells, AMP-activated protein kinase (AMPK) is a key energy sensor in neurons, and its modulation by this compound or berberine is an area of active investigation for its neuroprotective potential.[4][19]

Anti-Apoptotic Mechanisms

By influencing the signaling pathways mentioned above, this compound can directly interfere with the cellular machinery of apoptosis, or programmed cell death.

-

Regulation of Bcl-2 Family Proteins: Berberine has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[11][20][21] This shift in the Bax/Bcl-2 ratio is a critical determinant in preventing the mitochondrial pathway of apoptosis.

-

Inhibition of Caspases: The activation of caspase enzymes, particularly caspase-3, is a hallmark of apoptosis. Berberine has been found to inhibit the activation of caspase-3, thereby blocking the final execution phase of apoptotic cell death in neuronal cells.[20][21][22]

Quantitative Data Summary

The inhibitory potency of this compound against key enzymes has been quantified and is summarized below.

| Compound | Target Enzyme | IC50 Value (μM) | Source |

| This compound | Acetylcholinesterase (AChE) | 1.07 | [3] |

| Acetylcholinesterase (AChE) | 18.7 ± 0.83 | [5] | |

| Butyrylcholinesterase (BChE) | 6.03 | [3] | |

| Beta-Secretase 1 (BACE1) | 8.55 | [2][3] | |

| Peroxynitrite (ONOO⁻) Scavenging | 16.83 | [3] |

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.

-

Principle: The assay measures the activity of AChE by quantifying the formation of thiocholine (B1204863) when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

-

Reagents:

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

-

AChE enzyme solution (from electric eel or human erythrocytes).

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

DTNB solution.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance of the plate at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

BACE1 Inhibition Assay (FRET-Based)

Fluorescence Resonance Energy Transfer (FRET) assays are commonly used for measuring BACE1 activity.

-

Principle: A specific peptide substrate is used that contains a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

-

Reagents:

-

Assay buffer (e.g., Sodium Acetate, pH 4.5).

-

Recombinant human BACE1 enzyme.

-

FRET peptide substrate.

-

Test compound (this compound).

-

A known BACE1 inhibitor as a positive control.

-

-

Procedure:

-

Add the assay buffer, BACE1 enzyme, and test compound at various concentrations to the wells of a black 96-well microplate.

-

Incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (with appropriate excitation and emission wavelengths for the specific fluorophore).

-

Calculate the reaction velocity from the linear portion of the fluorescence curve.

-

Determine the percentage of inhibition and calculate the IC50 value as described for the AChE assay.

-

Visualizations

Caption: this compound's neuroprotective signaling cascade.

References

- 1. Frontiers | Network pharmacology reveals that Berberine may function against Alzheimer’s disease via the AKT signaling pathway [frontiersin.org]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berberine derivatives as inhibitors of acetylcholinesterase: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of berberine in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berberine activates Nrf2 nuclear translocation and protects against oxidative damage via a phosphatidylinositol 3-kinase/Akt-dependent mechanism in NSC34 motor neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Berberine Alleviates the Damage, Oxidative Stress and Mitochondrial Dysfunction of PC12 Cells Induced by High Glucose by Activating the KEAP1/Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Berberine Protects C17.2 Neural Stem Cells From Oxidative Damage Followed by Inducing Neuronal Differentiation [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Activation of NRF2 by this compound improves oxidative stress and insulin resistance in T2DM mice and IR-HepG2 cells in an AMPK dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Berberine Protects against Neuronal Damage via Suppression of Glia-Mediated Inflammation in Traumatic Brain Injury | PLOS One [journals.plos.org]

- 16. Neuroprotective effect and preparation methods of berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Berberine: Pathways to protect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Berberine: A Promising Treatment for Neurodegenerative Diseases [frontiersin.org]

- 21. Berberine protects against glutamate-induced oxidative stress and apoptosis in PC12 and N2a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Therapeutic potential of berberine against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of protoberberine alkaloids

An In-depth Technical Guide on the Biological Activities of Protoberberine Alkaloids

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Protoberberine alkaloids, a prominent class of isoquinoline (B145761) alkaloids found in various medicinal plants, have garnered significant scientific interest due to their extensive pharmacological properties. This technical guide provides a comprehensive overview of the primary biological activities of these compounds, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We delve into the molecular mechanisms and signaling pathways that underpin these activities, present quantitative efficacy data in structured tables, and provide detailed experimental protocols for key in vitro assays. This document is intended to serve as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural products.

Introduction to Protoberberine Alkaloids

Protoberberine alkaloids are a group of naturally occurring isoquinoline alkaloids characterized by a tetracyclic ring system: the 5,6-dihydrodibenzo[a,g]quinolizinium backbone.[1] This rigid, cationic molecular structure is a key determinant of their biological activity. These compounds are predominantly found in the roots, rhizomes, and stems of plants belonging to families such as Berberidaceae (e.g., Berberis species), Ranunculaceae (e.g., Coptis chinensis), and Menispermaceae.[2]

The most extensively studied member of this class is berberine (B55584), but other significant protoberberine alkaloids include palmatine (B190311), jatrorrhizine, coptisine, and columbamine.[1][3] These compounds have a long history of use in traditional medicine, particularly in Chinese and Ayurvedic practices, for treating a variety of ailments, including diarrhea, inflammation, and infections.[4][5] Modern pharmacological research continues to uncover the vast therapeutic potential of these alkaloids, driven by their ability to modulate multiple cellular targets and signaling pathways.

Anticancer Activities

Protoberberine alkaloids exhibit potent cytotoxic effects across a wide range of cancer cell lines. Their anticancer activity is not attributed to a single mechanism but rather to a multi-targeted approach involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical cancer-related signaling pathways.[3][6]

Mechanisms of Action

-

Induction of Apoptosis: Protoberberine alkaloids, particularly berberine, trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This involves the modulation of the Bcl-2 family of proteins, release of cytochrome c, and activation of caspases.[5][6]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1 or G2/M phases. This is achieved by altering the expression levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[7][8]

-

Inhibition of Key Signaling Pathways: Protoberberine alkaloids exert significant control over signaling cascades that are often dysregulated in cancer.[9]

-

PI3K/AKT/mTOR Pathway: Berberine is a known inhibitor of this crucial survival pathway. Its suppressive action leads to decreased cell growth, proliferation, and survival in various cancers.[3][10]

-

MAPK/ERK Pathway: Inhibition of the MAPK/ERK pathway by berberine contributes to its anti-proliferative effects.[3][7]

-

Wnt/β-catenin Pathway: Berberine has been shown to downregulate the Wnt/β-catenin pathway, which is integral to cancer cell proliferation and metastasis.[3][5]

-

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic efficacy of protoberberine alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The IC50 values vary depending on the specific alkaloid, the cancer cell line, and the duration of exposure.

| Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) | Duration (hours) | Reference |

| Oxypalmatine | A549 | Lung | 17.42 | 24 | [3] |

| H1299 | Lung | 25.48 | 24 | [3] | |

| H1975 | Lung | 15.36 | 24 | [3] | |

| A549 | Lung | 3.747 | 48 | [3] | |

| H1299 | Lung | 4.215 | 48 | [3] | |

| H1975 | Lung | 3.811 | 48 | [3] | |

| Berberine | HT-29 | Colorectal | 34.6 | - | [3] |

| SW-480 | Colorectal | 44.3 | - | [3] | |

| HCT-116 | Colorectal | 32.1 | - | [3] | |

| BGC-823 | Gastric | 24.16 | 48 | [3] | |

| Palmatine | HepG2 | Liver | 25.5 | 48 | [3] |

| SMMC-7721 | Liver | 29.8 | 48 | [3] | |

| Jatrorrhizine | K562 | Leukemia | 13.5 | 48 | [3] |

| SGC-7901 | Gastric | 28.6 | 48 | [3] | |

| Columbamine | K562 | Leukemia | 18.2 | 48 | [3] |

| SGC-7901 | Gastric | 35.4 | 48 | [3] |

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.[3]

Visualization: Signaling Pathways in Cancer

Caption: Protoberberine alkaloids inhibit key oncogenic signaling pathways.

Antimicrobial Activities

Protoberberine alkaloids possess a broad spectrum of antimicrobial activity against bacteria, fungi, and protozoa.[11] Their efficacy is particularly pronounced against Gram-positive bacteria.[12]

Mechanisms of Action

The antimicrobial action of these alkaloids is multifaceted and includes:

-

Inhibition of Cell Division: Berberine is known to inhibit the "filamenting temperature-sensitive mutant Z" (FtsZ) protein, which is crucial for bacterial cell division and is a homolog of eukaryotic tubulin.[12][13]

-

DNA and Protein Synthesis Interference: These compounds can intercalate with DNA and interfere with ribosome function, thereby inhibiting DNA replication and protein biosynthesis.[12]

-

Membrane Disruption: They can cause damage to the cell membrane, leading to the leakage of essential intracellular components.[12]

-

Inhibition of Multidrug Resistance (MDR) Pumps: Some studies suggest that certain plant compounds can potentiate the effect of berberine by inhibiting MDR pumps, which bacteria use to expel antimicrobial agents.[14]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Alkaloid | Microorganism | Type | MIC (µg/mL) | Reference |

| Berberine | Staphylococcus aureus | Gram-positive | 16 - 128 | [12][15] |

| Bacillus subtilis | Gram-positive | 0.21 - 1.33 (mg/ml) | [13] | |

| Escherichia coli | Gram-negative | 16 - 600 | [15][16] | |

| Salmonella typhi | Gram-negative | 100 - 800 | [16] | |

| Candida albicans | Fungus (Yeast) | 16 - >128 | [12] | |

| Palmatine | Escherichia coli | Gram-negative | > Berberine | [11] |

| Coptisine | Escherichia coli | Gram-negative | > Palmatine | [11] |

Note: Dihydro-protoberberine derivatives have shown improved activity against Gram-positive bacteria and reduced activity against fungi compared to their protoberberine counterparts, indicating a path towards higher selectivity.[12]

Visualization: Antimicrobial Mechanisms

Caption: Multi-target antimicrobial mechanisms of protoberberine alkaloids.

Anti-inflammatory Activities

Protoberberine alkaloids demonstrate significant anti-inflammatory properties, which are primarily attributed to their ability to suppress the production of pro-inflammatory mediators.[17]

Mechanisms of Action

-

Inhibition of Pro-inflammatory Cytokines: Berberine and related alkaloids inhibit the expression and secretion of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][18]

-

NF-κB Pathway Inhibition: A central mechanism of their anti-inflammatory effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a master regulator of the inflammatory response, and its inhibition prevents the transcription of numerous pro-inflammatory genes.

-

COX-2 Inhibition: Berberine can reduce the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19]

Visualization: Anti-inflammatory Signaling Pathway

Caption: Berberine inhibits the NF-κB inflammatory signaling pathway.

Neuroprotective Activities

Emerging evidence highlights the potential of protoberberine alkaloids in combating neurodegenerative diseases. Their neuroprotective effects stem from their anti-inflammatory, antioxidant, and anti-excitotoxic properties.[2][20]

Mechanisms of Action

-

Anti-neuroinflammation: By inhibiting microglial activation and reducing the production of pro-inflammatory cytokines in the central nervous system, these alkaloids protect neurons from inflammatory damage.[2][21] Berberine has been shown to promote the switch of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[22]

-

Modulation of Neurotransmitter Levels: Palmatine has been shown to regulate elevated acetylcholinesterase and glutamate (B1630785) levels induced by neurotoxins like aluminum, thereby reducing excitotoxicity.[18][21]

-

PI3K/AKT Signaling: The neuroprotective effects of berberine are partly mediated through the activation of the PI3K/AKT signaling pathway, a key cascade for promoting neuronal survival and growth.[22]

-

Upregulation of BDNF: Treatment with alkaloids like palmatine can improve the expression of Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival, neuroplasticity, and cognitive function.[2][18]

Visualization: Neuroprotective Mechanisms

Caption: Protoberberine alkaloids confer neuroprotection via multiple pathways.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for common in vitro assays used to evaluate the biological activities of protoberberine alkaloids.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).[23]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[24]

-

96-well flat-bottom microplates.

-

Complete cell culture medium.

-

Microplate reader (absorbance at 570-590 nm).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[25]

-

Compound Treatment: Prepare serial dilutions of the protoberberine alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (solvent only) and untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 10-50 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours.[24]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[24]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23] Measure the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[23]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Caption: Standard workflow for the MTT cell viability assay.

Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells.

Materials:

-

FITC-conjugated Annexin V.

-

Propidium Iodide (PI) staining solution.

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[26]

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with the protoberberine alkaloid for the specified time to induce apoptosis.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Collect a total of 1-5 x 10⁵ cells per sample by centrifugation.[26]

-

Washing: Wash the cells once with cold PBS, centrifuge, and carefully discard the supernatant.[26]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[26]

-

Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution to the cell suspension.[26][27]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[26]

-

Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.[26]

-

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the MIC of an antimicrobial agent against bacteria or fungi. It involves challenging the microorganism with serial dilutions of the agent in a liquid growth medium.[28]

Materials:

-

96-well sterile microtiter plates.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard, ~1x10⁸ CFU/mL, then diluted).

-

Protoberberine alkaloid stock solution.

-

Positive control (standard antibiotic) and negative control (medium only).

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the alkaloid stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., 256, 128, 64... µg/mL).[28]

-

Inoculation: Add a standardized volume of the diluted microbial inoculum to each well, resulting in a final concentration of ~5x10⁵ CFU/mL.

-

Controls: Include a positive control (microbe + broth, no drug) to ensure growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the alkaloid at which there is no visible growth (turbidity) in the well.[28] This can be assessed visually or by using a plate reader.

Conclusion

Protoberberine alkaloids represent a class of natural compounds with remarkable therapeutic versatility. Their ability to simultaneously target multiple pathways involved in cancer, inflammation, microbial infection, and neurodegeneration makes them compelling candidates for drug development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore and harness the pharmacological potential of these potent phytochemicals. Future work should focus on medicinal chemistry efforts to enhance efficacy and selectivity, as well as on advanced drug delivery systems to improve bioavailability, paving the way for their clinical application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. notulaebiologicae.ro [notulaebiologicae.ro]

- 3. benchchem.com [benchchem.com]

- 4. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα [mdpi.com]

- 5. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scite.ai [scite.ai]

- 11. Altered Antimicrobial Activity and Selectivity of Dihydro-Protoberberines over Their Corresponding Protoberberines [mdpi.com]

- 12. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]

- 13. pnas.org [pnas.org]

- 14. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. notulaebiologicae.ro [notulaebiologicae.ro]

- 18. researchgate.net [researchgate.net]

- 19. Combating Neurodegenerative Diseases with the Plant Alkaloid Berberine: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Berberine Exerts Neuroprotective Effects in Alzheimer's Disease by Switching Microglia M1/M2 Polarization Through PI3K-AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. MTT assay overview | Abcam [abcam.com]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Epiberberine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of epiberberine, a protoberberine alkaloid. Drawing from available scientific literature, this document summarizes quantitative antioxidant data, details relevant experimental methodologies, and visualizes potential mechanistic pathways. While direct research on this compound's antioxidant properties is emerging, this guide also leverages the extensive research on the structurally similar and well-studied alkaloid, berberine (B55584), to infer potential mechanisms of action.

Quantitative Antioxidant Activity of this compound

This compound has demonstrated direct radical scavenging capabilities. The available quantitative data for its in vitro antioxidant activity is summarized in the table below.

| Assay Type | Radical/Oxidant | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| Peroxynitrite Scavenging | ONOO⁻ | 16.83 | Not Specified | Not Specified |

Note: The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to scavenge 50% of the specified radical.

Experimental Protocols for Antioxidant Assays

Standard in vitro assays are employed to determine the antioxidant capacity of compounds like this compound. Below are detailed methodologies for common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1][2]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).[1] A working solution is then prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[1]

-

Reaction Mixture: A small volume of the test compound (this compound) at various concentrations is mixed with a larger volume of the DPPH working solution.[1][2]

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1][2]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[2] The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[3][4]

Protocol:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[4][5] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[5]

-

Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[6][7]

-

Reaction Mixture: An aliquot of the test compound (this compound) at various concentrations is added to the ABTS•+ working solution.[6]

-

Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 30 minutes).[3]

-

Absorbance Measurement: The absorbance is measured at 734 nm.[3]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).[8][9]

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and an aqueous solution of ferric chloride (FeCl₃) (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.

-

Reaction Mixture: The test compound (this compound) is added to the FRAP reagent.[8]

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., up to 60 minutes).[8]

-

Absorbance Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known antioxidant like ferrous sulfate (B86663) or Trolox.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

Caption: General workflow for in vitro antioxidant capacity assays.

Putative Antioxidant Signaling Pathway for this compound

The following diagram illustrates the potential signaling pathways involved in the antioxidant effects of this compound, extrapolated from studies on berberine. Berberine is known to activate key cellular defense mechanisms against oxidative stress.[2]

Caption: Putative antioxidant signaling pathway of this compound.

Mechanistic Insights from Berberine Studies

Research on berberine provides a framework for understanding the potential antioxidant mechanisms of this compound. Berberine enhances cellular defenses against oxidative stress through several key pathways:

-

Activation of Endogenous Antioxidant Enzymes: Berberine has been shown to increase the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes are critical for neutralizing reactive oxygen species (ROS).

-

AMPK Pathway Activation: The activation of AMP-activated protein kinase (AMPK) by berberine can reduce mitochondrial ROS production and improve overall cellular energy metabolism.

-

Nrf2 Pathway Activation: Berberine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.